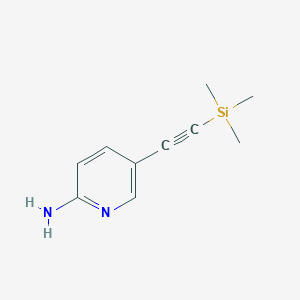
5-((Trimethylsilyl)ethynyl)pyridin-2-amine
Overview
Description
5-((Trimethylsilyl)ethynyl)pyridin-2-amine is a chemical compound with the empirical formula C10H14N2Si . It has a molecular weight of 190.32 . This compound is a solid and is used as a building block in various chemical reactions .
Synthesis Analysis
The synthesis of 5-((Trimethylsilyl)ethynyl)pyridin-2-amine involves the reaction of 5-iodo-pyridin-2-amine with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide . The reaction is carried out in triethylamine and stirred at room temperature for about 24 hours .Molecular Structure Analysis
The SMILES string representation of this compound isCc1cnc(N)c(c1)C#CSi(C)C . This indicates that the compound contains a pyridine ring with an ethynyl group attached to the silicon atom, which is further connected to three methyl groups . Physical And Chemical Properties Analysis
5-((Trimethylsilyl)ethynyl)pyridin-2-amine is a solid . Its molecular weight is 190.32 , and its empirical formula is C10H14N2Si . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.properties
CAS RN |
457628-40-9 |
|---|---|
Product Name |
5-((Trimethylsilyl)ethynyl)pyridin-2-amine |
Molecular Formula |
C10H14N2Si |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
5-(2-trimethylsilylethynyl)pyridin-2-amine |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)7-6-9-4-5-10(11)12-8-9/h4-5,8H,1-3H3,(H2,11,12) |
InChI Key |
YWOSXPDVPWMKJU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=C(C=C1)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(tert-Butyl)-2-(3-isopropoxypyridin-4-yl)benzo[d]oxazole](/img/structure/B8808129.png)
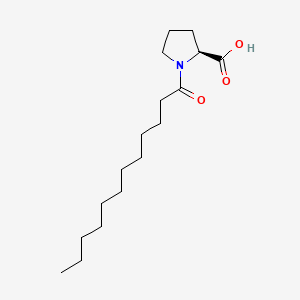
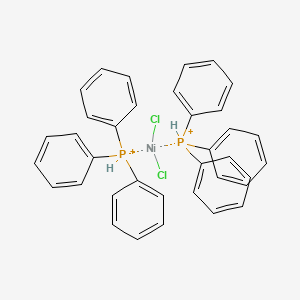
![6-(Methylthio)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8808150.png)
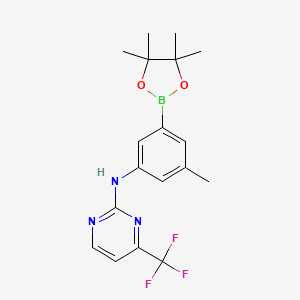
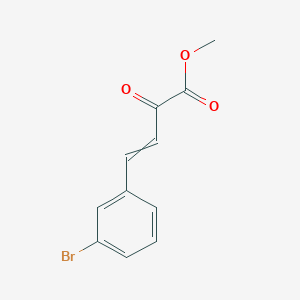
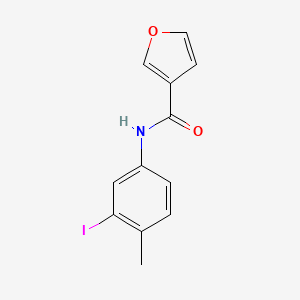
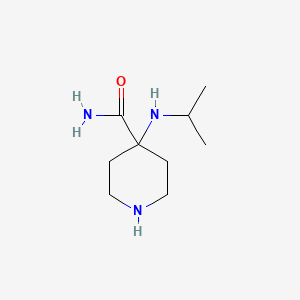
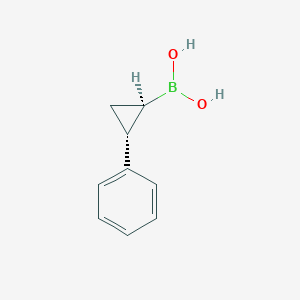
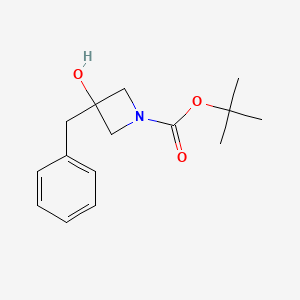
![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one](/img/structure/B8808214.png)
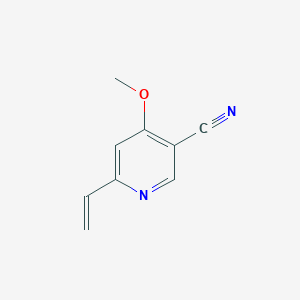
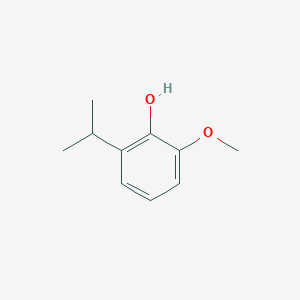
![Methyl 3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B8808232.png)